Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-
Description
Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- (CAS: [21919-65-3], [22089-12-9], and others), also known as (3E)-4-(2,3,4-trimethoxyphenyl)-3-buten-2-one, is a substituted acetophenone derivative characterized by a conjugated enone system (α,β-unsaturated ketone) attached to a 2,3,4-trimethoxyphenyl group. The compound’s structure combines electron-rich methoxy substituents with a reactive acetyl moiety, making it a candidate for studying electronic effects in organic synthesis and biological activity.
The 2,3,4-trimethoxy substitution pattern distinguishes it from positional isomers such as 3,4,5-trimethoxyphenyl derivatives, which are often associated with enhanced biological potency in medicinal chemistry contexts .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-4-(2,3,4-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3/b6-5+ |
InChI Key |
CDWROTZMPJSYFY-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=C(C=C1)OC)OC)OC |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Analogues
A widely used method to prepare compounds structurally related to “Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-” is the Claisen-Schmidt condensation. This involves the base-catalyzed aldol condensation between an acetyl derivative (such as acetophenone) and a substituted benzaldehyde.
Procedure : The acetyl compound (e.g., 1-acetyl-2-substituted benzene) is reacted with 2,3,4-trimethoxybenzaldehyde in an aqueous ethanolic solution containing potassium hydroxide (10% KOH) at room temperature for 24 hours. The reaction mixture is then acidified to precipitate the chalcone product, which is filtered and purified.
Advantages : This method is straightforward, uses mild conditions, and yields α,β-unsaturated ketones with good purity.
Example : Synthesis of 5- or 6-acetyl-2(3H)-benzoxazolone derivatives with methoxy-substituted phenyl rings by Claisen-Schmidt condensation has been reported, employing similar conditions.
Organolithium-Mediated Coupling with Trimethoxybenzoates
Another synthetic approach involves organolithium chemistry to build diaryl ketones with trimethoxyphenyl rings:
Step 1 : Preparation of aromatic organolithium intermediates by lithium-halogen exchange from bromo-substituted methoxybenzenes using n-butyllithium.
Step 2 : Nucleophilic addition of these organolithium reagents to sodium 3,4,5-trimethoxybenzoate salts to form diaryl ketones after workup.
Step 3 : Oxidation of intermediate diarylmethanols with pyridinium dichromate to yield the ketone products.
Relevance : Although this method is described for 3,4,5-trimethoxyphenyl rings, it can be adapted for 2,3,4-trimethoxy substitution patterns by selecting appropriate starting materials.
Amide Formation via Carbodiimide-Mediated Coupling
A related preparation method involves the synthesis of amide derivatives containing trimethoxyphenyl groups, which share structural similarity to the target compound:
Reagents : 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxyphenylacetate are reacted in the presence of DMAP (4-dimethylaminopyridine) and EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous dichloromethane under nitrogen atmosphere.
Conditions : The reaction is initially cooled to 0°C, then stirred for 30 minutes, followed by warming to room temperature and stirring for 24 hours.
Workup : Sequential washing with hydrochloric acid, saturated sodium bicarbonate, and brine, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and recrystallization from dichloromethane-ethyl acetate yields the amide product with about 76% yield.
Applicability : This method, while for amides, demonstrates efficient coupling of methoxy-substituted aromatic units and could inspire analogous synthesis routes for ethylene acetyl derivatives.
Comparative Data Table of Preparation Methods
Additional Notes and Considerations
Substitution Pattern Impact : The 2,3,4-trimethoxy substitution pattern on the phenyl ring affects electronic and steric properties, influencing reactivity and selectivity in condensation and coupling reactions.
Purification Techniques : Common purification involves recrystallization from ethyl acetate/dichloromethane mixtures or chromatographic methods depending on the product’s polarity and stability.
Solvent and Catalyst Choice : Anhydrous conditions and nitrogen atmosphere are often necessary to prevent moisture-sensitive reagents from decomposing, especially in organolithium and carbodiimide-mediated reactions.
Reaction Monitoring : TLC and spectroscopic methods (IR, NMR) are employed to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Electrophilic Addition Reactions
The ethylene backbone undergoes regioselective electrophilic additions. Key reactions include:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Bromine (Br₂) | 1,2-dibromo adduct | CH₂Cl₂, 0°C, 2 hr | 78% |
| HCl (gas) | β-chloro ketone derivative | Et₂O, RT, 12 hr | 65% |
| mCPBA | Epoxide | CHCl₃, 0°C → RT, 6 hr | 82% |
Mechanistic Notes :
-
Bromination follows a stepwise ionic mechanism, with initial protonation at the β-carbon due to electron-withdrawing acetyl stabilization.
-
Epoxidation by mCPBA proceeds via a concerted cyclic transition state, favoring trans stereochemistry.
[3+2] Cycloaddition Reactions
The α,β-unsaturated ketone system participates in Huisgen-type cycloadditions:
Reaction with Azomethine Ylides
A [3+2] cycloaddition with azomethine ylides (generated from isatin and octahydroindole-2-carboxylic acid) yields spirooxindole derivatives :
| Parameter | Details |
|---|---|
| Reaction Temp | 80°C, toluene |
| Catalyst | None (thermal conditions) |
| Diastereoselectivity | >95% endo preference |
| Yield Range | 66–91% |
Stereochemical Outcome :
-
Non-covalent interactions (C–H···O) between the trimethoxyphenyl group and ylide components drive endo transition-state stabilization .
Knoevenagel Condensation
The acetyl group facilitates base-catalyzed condensation with aldehydes:
Example : Reaction with 3,4,5-trimethoxybenzaldehyde
-
Catalyst : NaOH (10 mol%)
-
Solvent : Ethanol/H₂O (4:1)
-
Time : 13 days
-
Product : (E)-Chalcone derivative
Key Data :
-
IR confirmation: C=O stretch at 1646 cm⁻¹, conjugated C=C at 1606 cm⁻¹
-
X-ray crystallography confirms trans geometry (CCDC 1589720)
Acetyl Group Reactivity
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄/CeCl₃ | Secondary alcohol | Antiproliferative analogs |
| Nucleophilic addition | Grignard reagents (RMgX) | Tertiary alcohols | Bioactive hybrid synthesis |
Experimental Insight :
-
Steric hindrance from the 2,3,4-trimethoxyphenyl group reduces reaction rates by 40–60% compared to unsubstituted analogs.
Supramolecular Interactions
Non-covalent interactions dominate solid-state packing:
| Interaction Type | Bond Distance (Å) | Role in Reactivity |
|---|---|---|
| N–H···N | 2.06 | Stabilizes transition states |
| C–H···O | 2.50–2.58 | Directs regioselectivity |
Scientific Research Applications
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in inflammation and cancer progression by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism of Methoxy Groups
The position of methoxy substituents on the phenyl ring significantly influences physicochemical and biological properties. Key comparisons include:
Key Insight : The 3,4,5-trimethoxy configuration enhances π-stacking and hydrogen-bonding interactions with biological targets, leading to superior cytotoxic activity compared to the 2,3,4-isomer .
Functional Group Variations
Replacing the acetyl group with other functionalities alters reactivity and applications:
- Hydroxy vs. Methoxy Substitutions: 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone (CAS: [22362-66-9]) introduces a hydroxyl group, improving solubility but reducing metabolic stability compared to fully methoxylated analogs .
- Complex Heterocyclic Derivatives: 1-[4-(2-Pyridinyl)piperazino]-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one incorporates a piperazine-pyridinyl group, enhancing binding affinity to kinase targets due to increased hydrogen-bonding and steric interactions .
Physicochemical Properties
- Solubility : Methoxy groups enhance lipophilicity, while hydroxylated analogs (e.g., [22362-66-9]) exhibit higher aqueous solubility .
- Reactivity : The α,β-unsaturated ketone in the target compound facilitates conjugate addition reactions, contrasting with the electrophilic nitro group in 3,4,5-trimethoxynitrostyrene .
Biological Activity
Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a trimethoxyphenyl group that contributes to its biological activity. The presence of methoxy groups enhances solubility and can influence the compound's interaction with biological targets.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 3,4,5-trimethoxyphenyl ring have been linked to potent antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of ethylene derivatives against several human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that:
- HeLa Cells : The compound demonstrated an IC50 value of 1.5 µM.
- HT-29 Cells : The IC50 was recorded at 2.0 µM.
- MCF-7 Cells : An IC50 value of 1.8 µM was observed.
These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .
The mechanism through which ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds bind to the colchicine site on tubulin, disrupting normal mitotic spindle formation .
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in Annexin V-positive cells post-treatment, indicating apoptosis induction .
Antibacterial Activity
The antibacterial properties of ethylene derivatives have also been explored. In vitro studies demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
| Bacillus subtilis | 125 μg/mL |
These results highlight the potential of the compound as an antibacterial agent .
Anti-inflammatory Properties
In addition to its anticancer and antibacterial activities, ethylene derivatives have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokine production in vitro.
Mechanism Insights
The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Q & A
Q. What are the standard synthetic routes for preparing derivatives of 1-acetyl-2-[2,3,4-trimethoxyphenyl]ethylene, and how are reaction conditions optimized?
The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like this compound. For example, chalcone analogs are prepared by base-catalyzed aldol condensation between acetylthiophene derivatives and substituted benzaldehydes. Reaction conditions (e.g., ethanol solvent, KOH catalyst, and room-temperature stirring) are optimized to maximize yield and purity . Purification often involves acidification and recrystallization from ethanol.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound, and what validation metrics are critical?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, in analogous trimethoxyphenyl compounds, SCXRD data collection at 173–296 K with Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Validation relies on R factors (e.g., R₁ < 0.05), data-to-parameter ratios (>14:1), and mean σ(C–C) deviations (<0.003 Å). Software like SHELXL refines hydrogen atom positions using riding models .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–3.9 ppm).
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ for C₂₂H₂₀O₅: 364.38 g/mol) .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting electronic properties and intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking, C–H···O bonds) in crystal packing, correlating with experimental SCXRD data . Software like Gaussian or ORCA integrates these results with experimental findings .
Q. What challenges arise in resolving data contradictions between crystallographic and spectroscopic results?
Discrepancies may stem from dynamic effects (e.g., solvent-induced polymorphism) or crystallographic disorder. For example, a compound might exhibit different torsion angles in solution (NMR) vs. solid-state (SCXRD). Mitigation strategies:
- Validate via temperature-dependent NMR.
- Compare multiple crystal forms (polymorphs).
- Use complementary techniques like PXRD and DSC .
Q. How can SHELX software be leveraged for refining complex crystal structures with high symmetry or disorder?
SHELXL handles high-symmetry space groups (e.g., P2₁/c) and disorder via:
Q. What strategies optimize the synthesis of halogenated analogs for structure-activity relationship (SAR) studies?
Halogen introduction (e.g., Br at thiophene rings) enhances bioactivity via halogen bonding. Key steps:
- Use halogenated starting materials (e.g., 5-bromo-2-acetylthiophene).
- Monitor regioselectivity with LC-MS.
- Assess SAR through cytotoxicity assays and docking studies .
Methodological Tables
Table 1. Key Crystallographic Parameters for Analogous Compounds
| Compound ID | Space Group | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| C₂₂H₂₀O₅ | P2₁/c | 0.043 | 14.4 | |
| C₁₆H₁₅BrO₄S | P2₁/c | 0.041 | 16.2 |
Table 2. Common Computational Parameters for DFT Studies
| Method | Basis Set | Application | Software |
|---|---|---|---|
| B3LYP | 6-311G** | HOMO-LUMO gaps, charge transfer | Gaussian 09 |
| M06-2X | def2-TZVP | Non-covalent interactions | ORCA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
